molecular formula C21H16O8 B14331783 4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate CAS No. 97746-21-9

4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate

Cat. No.: B14331783
CAS No.: 97746-21-9
M. Wt: 396.3 g/mol
InChI Key: ABPAECXMPXPVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of acetoxy groups at specific positions on the phenyl and coumarin rings, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 4-hydroxyphenyl derivatives followed by cyclization to form the coumarin ring. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds .

Scientific Research Applications

4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin involves its interaction with specific molecular targets and pathways. The acetoxy groups can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin is unique due to the presence of multiple acetoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

97746-21-9

Molecular Formula

C21H16O8

Molecular Weight

396.3 g/mol

IUPAC Name

[4-(5,7-diacetyloxy-2-oxochromen-4-yl)phenyl] acetate

InChI

InChI=1S/C21H16O8/c1-11(22)26-15-6-4-14(5-7-15)17-10-20(25)29-19-9-16(27-12(2)23)8-18(21(17)19)28-13(3)24/h4-10H,1-3H3

InChI Key

ABPAECXMPXPVMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.